molecular formula C15H21BO4 B8251139 2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8251139
M. Wt: 276.14 g/mol
InChI Key: DVDXVDUMSBCCTP-UHFFFAOYSA-N
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Description

2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a phenyl ring substituted with a 1,3-dioxolane moiety and a tetramethyl-1,3,2-dioxaborolane group, making it a versatile intermediate in organic synthesis and a valuable reagent in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the boronic ester through the reaction of a phenylboronic acid derivative with a diol. One common method is the hydroboration of an appropriate alkene followed by oxidation to yield the boronic ester . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for maintaining the integrity of the boronic ester .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

Uniqueness

The uniqueness of this compound lies in its combination of the 1,3-dioxolane and boronic ester functionalities, which provide a balance of stability and reactivity. This makes it a versatile reagent in organic synthesis and a valuable tool in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-8,13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDXVDUMSBCCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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